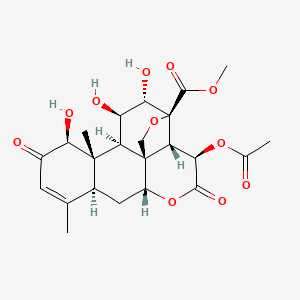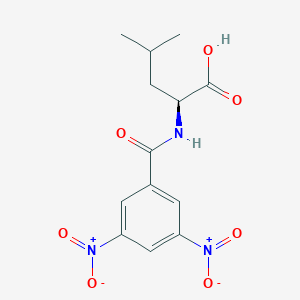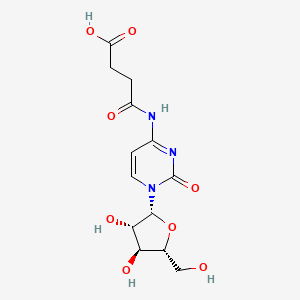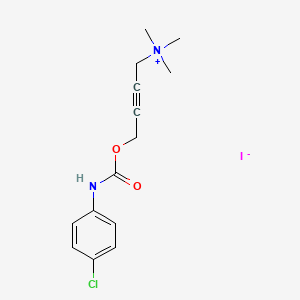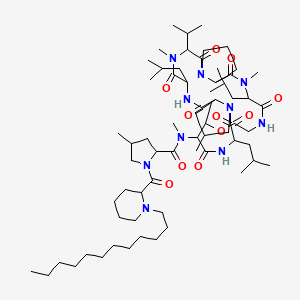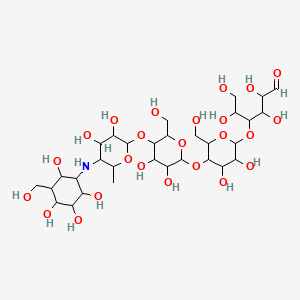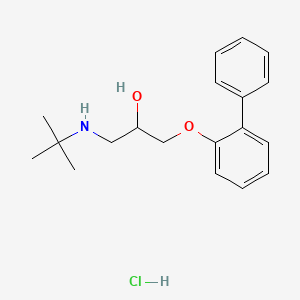
Acide 2,2-diméthylglutarique
Vue d'ensemble
Description
2,2-Dimethylglutaric acid is an alpha,omega-dicarboxylic acid that is pentanedioic acid with two methyl groups substituted at position C-2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethylglutaric acid is C7H12O4, and its molecular weight is 160.1678 . The IUPAC Standard InChI is InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) .Physical and Chemical Properties Analysis
2,2-Dimethylglutaric acid is a white granular powder . It has a melting point of 82-86 °C (lit.) . The vapour pressures of 2,2-Dimethylglutaric acid at different temperatures have been studied using the Knudsen mass-loss effusion technique .Applications De Recherche Scientifique
Médecine : Agent thérapeutique potentiel
L'acide 2,2-diméthylglutarique peut jouer un rôle dans la recherche médicale en tant qu'agent thérapeutique potentiel. Ses propriétés pourraient être exploitées pour développer des traitements contre les troubles métaboliques ou les maladies impliquant des acides dicarboxyliques. La structure moléculaire et la réactivité de ce composé suggèrent qu'il pourrait interagir avec des enzymes ou des récepteurs dans l'organisme, mais des applications spécifiques en médecine sont encore à l'étude {svg_1}.
Procédés industriels : Intermédiaire de synthèse
En chimie industrielle, l'this compound sert d'intermédiaire dans la synthèse de divers produits chimiques. Ses groupes carboxyle réactifs en font un précurseur précieux dans la production de polymères, de résines et d'autres composés organiques complexes. Son rôle dans la facilitation des réactions qui conduisent à des matériaux présentant des propriétés souhaitables telles qu'une durabilité accrue ou une résistance chimique est important {svg_2}.
Sciences de l'environnement : Recherche sur les aérosols atmosphériques
L'étude des aérosols atmosphériques implique l'this compound en raison de sa présence dans l'atmosphère et de son impact potentiel sur la qualité de l'air et le changement climatique. La recherche indique que des composés comme l'this compound peuvent influencer la formation de nouvelles particules, affectant la visibilité et l'équilibre radiatif de la Terre {svg_3}.
Biochimie : Analyse des voies métaboliques
En biochimie, l'this compound est intéressant pour son rôle dans les voies métaboliques. Il pourrait être un sous-produit ou un intermédiaire dans diverses réactions biochimiques, en particulier dans le métabolisme des acides aminés à chaîne ramifiée et des acides gras. Comprendre son rôle pourrait fournir des informations sur le métabolisme cellulaire et la production d'énergie {svg_4}.
Science des matériaux : Études de pression de vapeur
Les scientifiques des matériaux étudient les pressions de vapeur de composés tels que l'this compound afin de comprendre leurs comportements de sublimation et de dépôt. Ces données sont cruciales pour concevoir des matériaux aux propriétés thermiques spécifiques, qui peuvent être appliquées dans l'électronique, les revêtements et autres matériaux avancés {svg_5}.
Industrie alimentaire : Composant aromatique et parfumant
Bien que ce ne soit pas une application principale, l'this compound pourrait potentiellement être utilisé dans l'industrie alimentaire comme composant dans les arômes et les parfums. Sa structure chimique lui permet d'impartir certaines saveurs ou certains arômes lorsqu'il est inclus en petites quantités, bien que son utilisation dans ce domaine nécessiterait des évaluations de sécurité rigoureuses {svg_6}.
Safety and Hazards
2,2-Dimethylglutaric acid is relatively safe, but certain precautions should be taken. It is recommended to wear appropriate protective equipment, avoid direct skin contact, and avoid inhaling its dust or vapor . It is also advised to keep it away from fire sources and other flammable materials .
Relevant Papers A paper titled “Syntheses and Characterizations of 2,2-Dimethylglutarate Complexes with a Flexible 1,4-bis (imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene” provides information on the synthesis and characterization of 2,2-Dimethylglutarate complexes . The paper discusses the successful synthesis of five new coordination polymers using 2,2-Dimethylglutaric acid and 1,4-bis (imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene under hydrothermal conditions .
Propriétés
IUPAC Name |
2,2-dimethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDGPVTCYNYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021585 | |
| Record name | 2,2-Dimethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-57-2 | |
| Record name | 2,2-Dimethylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 681-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46AMQ2G6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2-Dimethylglutaric acid (H2dmg) in recent research?
A1: 2,2-Dimethylglutaric acid is primarily employed as a building block in the synthesis of coordination polymers (CPs) [, , ]. These CPs are formed through hydrothermal reactions of H2dmg with various metal ions and bis(triazole)-derived or imidazole-based ligands.
Q2: How does the structure of the auxiliary ligand impact the dimensionality of the resulting CPs?
A2: Research indicates that the flexibility and steric hindrance of the auxiliary ligand play a crucial role in determining the final structure of the CPs []. For instance, using 1,4-di(1H-imidazol-1-yl)butane (bib) resulted in a 2D layered structure, while employing 1,4-bis((1H-imidazol-1-yl)methyl)benzene (pbix) led to a 3D framework with interpenetration. The use of a sterically hindered ligand like 1,1’-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)) bis(1H-imidazole) (ptmbix) yielded a 3D coordination polymer with a distinct topology [].
Q3: What interesting property was observed in a CP synthesized using H2dmg and what applications does it suggest?
A3: A coordination polymer, [Co2(μ-dmg)2(μ-pbtx)2]n, synthesized using H2dmg and 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx) exhibited promising ammonia (NH3) sensing properties []. This finding suggests potential applications of H2dmg-based CPs in sensor development, particularly for detecting NH3 vapor.
Q4: Is there information available on the sublimation properties of H2dmg?
A4: Yes, thermodynamic studies utilizing the Knudsen mass-loss effusion technique have determined the vapor pressures of H2dmg at various temperatures []. These studies provided insights into the standard molar enthalpies and entropies of sublimation for H2dmg, contributing to a deeper understanding of its physical properties.
Q5: Beyond CP synthesis, are there other known applications of H2dmg?
A5: Research from the 1950s investigated the impact of various compounds, including H2dmg, on cholesterol solubility in coconut oil []. Interestingly, H2dmg was found to decrease cholesterol solubility by forming an insoluble crystalline clathrate with cholesterol. This finding, although dated, hints at the potential of H2dmg and its derivatives in influencing cholesterol behavior, potentially opening avenues for future research in this area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





